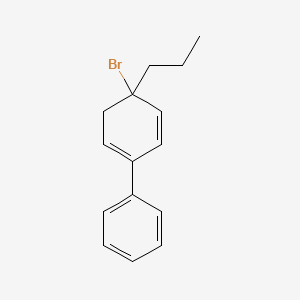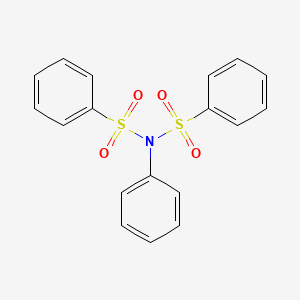
Benzenesulfonamide,n-phenyl-n-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, n-phenyl-n-(phenylsulfonyl)- is an organic compound with the molecular formula C18H15NO4S2. It is a derivative of benzenesulfonamide, where the hydrogen atom of the sulfonamide group is replaced by a phenylsulfonyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, n-phenyl-n-(phenylsulfonyl)- typically involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with benzenesulfonyl chloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of benzenesulfonamide, n-phenyl-n-(phenylsulfonyl)- can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, n-phenyl-n-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzenesulfonamide, n-phenyl-n-(phenylsulfonyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonamide, n-phenyl-n-(phenylsulfonyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, which lacks the phenylsulfonyl group.
N-phenylbenzenesulfonamide: Similar structure but without the additional sulfonyl group.
N-fluoro-N-(phenylsulfonyl)benzenesulfonamide: Contains a fluorine atom, which can alter its reactivity and biological activity.
Uniqueness
Benzenesulfonamide, n-phenyl-n-(phenylsulfonyl)- is unique due to its dual sulfonyl groups, which enhance its ability to interact with biological targets and increase its stability in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1167-43-7 |
|---|---|
Molecular Formula |
C18H15NO4S2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H15NO4S2/c20-24(21,17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)25(22,23)18-14-8-3-9-15-18/h1-15H |
InChI Key |
YJCNBMTVWLWZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


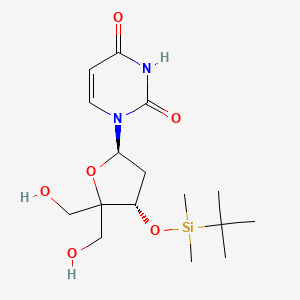
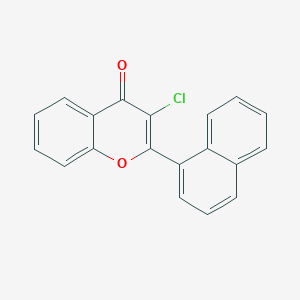
![4-Methoxy-N-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14010513.png)
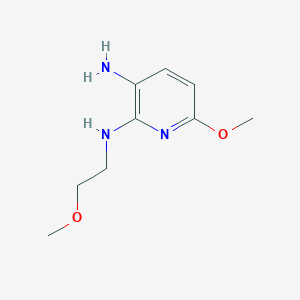
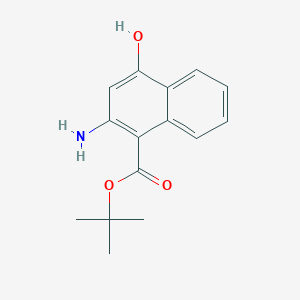
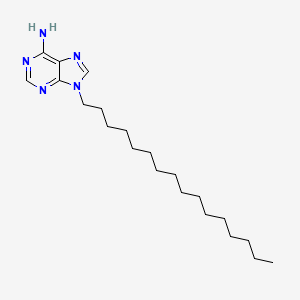

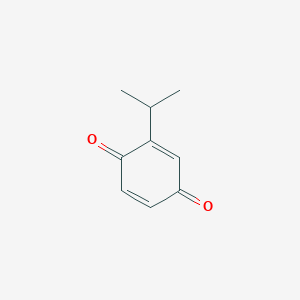
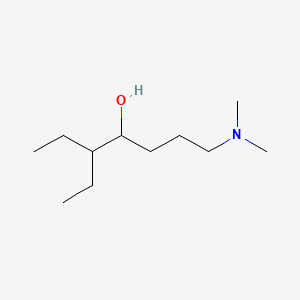
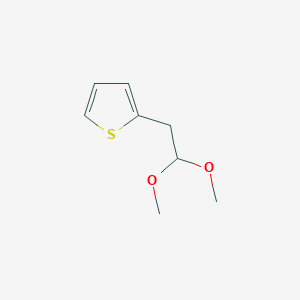
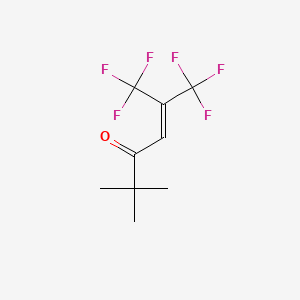

![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)
